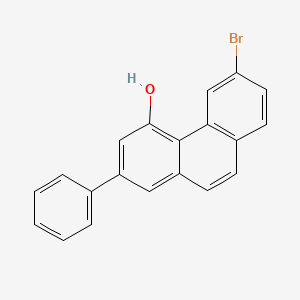
1,2-Dichloro-4-hydroxy-9H-thioxanthen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichloro-4-hydroxy-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family. Thioxanthones are known for their diverse applications in various fields, including organic synthesis, photochemistry, and medicinal chemistry. The compound’s unique structure, featuring a thioxanthone core with chlorine and hydroxyl substituents, contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-hydroxy-9H-thioxanthen-9-one typically involves the chlorination of 4-hydroxy-9H-thioxanthen-9-one. One common method includes the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar chlorinating agents. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1,2-Dichloro-4-hydroxy-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted thioxanthones with various functional groups.
科学的研究の応用
1,2-Dichloro-4-hydroxy-9H-thioxanthen-9-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of photoinitiators for polymerization processes and as a component in specialty chemicals.
作用機序
The mechanism of action of 1,2-Dichloro-4-hydroxy-9H-thioxanthen-9-one involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of chlorine and hydroxyl groups, which can participate in various chemical reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and enzyme inhibition.
類似化合物との比較
Similar Compounds
2-Hydroxy-9H-thioxanthen-9-one: Lacks chlorine substituents, leading to different reactivity and applications.
1-Chloro-4-hydroxy-9H-thioxanthen-9-one: Similar structure but with only one chlorine atom, affecting its chemical properties.
2,4-Diethyl-9H-thioxanthen-9-one: Contains ethyl groups instead of chlorine, resulting in different physical and chemical characteristics.
Uniqueness
1,2-Dichloro-4-hydroxy-9H-thioxanthen-9-one is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. The presence of both chlorine and hydroxyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research and industrial fields.
特性
CAS番号 |
851047-64-8 |
|---|---|
分子式 |
C13H6Cl2O2S |
分子量 |
297.2 g/mol |
IUPAC名 |
1,2-dichloro-4-hydroxythioxanthen-9-one |
InChI |
InChI=1S/C13H6Cl2O2S/c14-7-5-8(16)13-10(11(7)15)12(17)6-3-1-2-4-9(6)18-13/h1-5,16H |
InChIキー |
NZABBWLAEYISGW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C(=CC(=C3Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(dimethylphosphoryl)phenyl]-9-[(E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]-9H-purin-6-amine](/img/structure/B14191712.png)



![4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one](/img/structure/B14191729.png)


![4-[Bis(4-fluorophenyl)amino]benzaldehyde](/img/structure/B14191737.png)

![(6-Chloro-1H-indol-3-yl)[4-(2-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B14191755.png)
![2-[(4-Chlorophenyl)carbamoyl]pentanoic acid](/img/structure/B14191758.png)
![Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate](/img/structure/B14191760.png)
